molecular formula C8H9N3OS B1309970 4-Methoxy-2-methylsulfanyl-7h-pyrrolo(2,3-d)pyrimidine CAS No. 29877-76-7

4-Methoxy-2-methylsulfanyl-7h-pyrrolo(2,3-d)pyrimidine

Cat. No.: B1309970
CAS No.: 29877-76-7
M. Wt: 195.24 g/mol
InChI Key: JQXZEEDISDHTRT-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-Methoxy-2-methylsulfanyl-7H-pyrrolo(2,3-d)pyrimidine plays a significant role in biochemical reactions, particularly in the context of its interaction with various enzymes and proteins. It has been shown to interact with DNA, serving as an efficient tool for DNA interaction . This interaction is crucial for its anticancer properties, as it can interfere with the replication of cancer cells. Additionally, the compound has been found to exhibit strong binding affinity to certain proteins, which may contribute to its biological activities .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce cell cycle arrest at the G1/S phase in cancer cells, thereby inhibiting their proliferation . Furthermore, the compound influences cell signaling pathways, leading to the activation of apoptotic pathways. This results in programmed cell death, which is beneficial in eliminating cancerous cells . The compound also affects gene expression, leading to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to DNA, causing structural changes that inhibit DNA replication and transcription . Additionally, the compound interacts with specific enzymes, leading to their inhibition or activation. For instance, it has been shown to increase the activity of Caspase 8 and BAX, which are crucial for the apoptotic process . These interactions result in the activation of apoptosis, thereby reducing the proliferation of cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that the compound maintains its ability to induce apoptosis and inhibit cell proliferation, although the extent of these effects may diminish over time . This highlights the importance of considering the stability and degradation of the compound in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity without notable toxic effects . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings suggest a threshold effect, where the compound is effective at certain concentrations but can be harmful at higher levels. Therefore, careful dosage optimization is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes that are part of the apoptotic pathways, including Caspase 8 and BAX . These interactions lead to the activation of apoptosis, which is a key mechanism for its anticancer effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biological effects. The compound’s distribution is crucial for its efficacy, as it needs to reach specific cellular compartments to interact with DNA and proteins .

Subcellular Localization

The subcellular localization of this compound is essential for its activity. The compound is directed to the nucleus, where it interacts with DNA and exerts its anticancer effects . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments . Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Chemical Reactions Analysis

4-Methoxy-2-methylsulfanyl-7H-pyrrolo(2,3-d)pyrimidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

4-Methoxy-2-methylsulfanyl-7H-pyrrolo(2,3-d)pyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

4-Methoxy-2-methylsulfanyl-7H-pyrrolo(2,3-d)pyrimidine can be compared to other pyrrolo(2,3-d)pyrimidine derivatives, such as:

These compounds share a similar core structure but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific functional groups, which confer distinct properties and applications.

Properties

IUPAC Name

4-methoxy-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS/c1-12-7-5-3-4-9-6(5)10-8(11-7)13-2/h3-4H,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXZEEDISDHTRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC2=C1C=CN2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90419147
Record name 4-Methoxy-2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90419147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29877-76-7
Record name 29877-76-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126310
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Record name 4-Methoxy-2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90419147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxy-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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